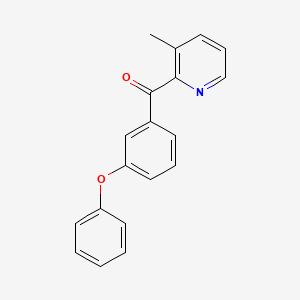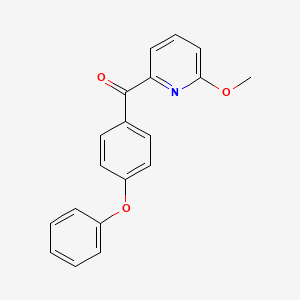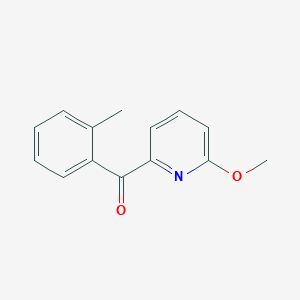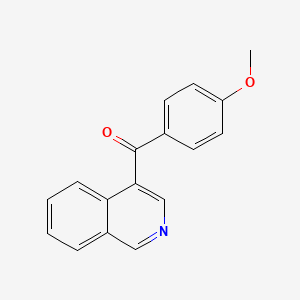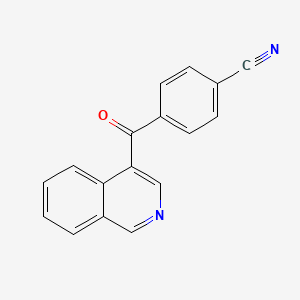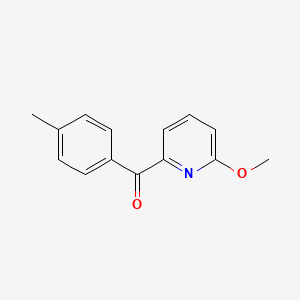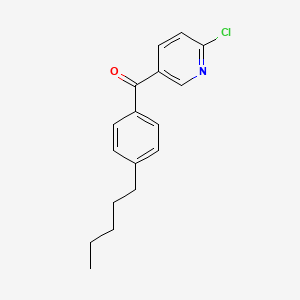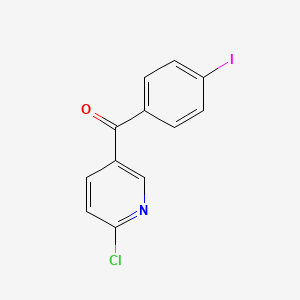
2-(2-Naphthyloxy)butanoyl chloride
Overview
Description
2-(2-Naphthyloxy)butanoyl chloride is an organic compound with the molecular formula C14H13ClO2 and a molecular weight of 248.71 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by the presence of a naphthyloxy group attached to a butanoyl chloride moiety, making it a versatile reagent in organic synthesis.
Preparation Methods
The synthesis of 2-(2-Naphthyloxy)butanoyl chloride typically involves the reaction of 2-naphthol with butanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-naphthol+butanoyl chloride→2-(2-Naphthyloxy)butanoyl chloride+HCl
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis can be scaled up using standard organic synthesis techniques.
Chemical Reactions Analysis
2-(2-Naphthyloxy)butanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles, such as amines or alcohols.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-(2-naphthyloxy)butanoic acid and hydrochloric acid.
Oxidation and Reduction:
Common reagents used in these reactions include bases like pyridine for substitution reactions and water for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Naphthyloxy)butanoyl chloride is used extensively in scientific research, particularly in the following areas:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, for proteomics research.
Medicine: While not directly used as a therapeutic agent, it is involved in the synthesis of potential drug candidates.
Industry: Its applications in industry are limited, but it can be used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Naphthyloxy)butanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
2-(2-Naphthyloxy)butanoyl chloride can be compared with other acyl chlorides, such as benzoyl chloride and acetyl chloride. Unlike these simpler acyl chlorides, this compound contains a naphthyloxy group, which imparts unique reactivity and properties. Similar compounds include:
Benzoyl chloride: A simpler acyl chloride used in similar substitution reactions.
Acetyl chloride: Another acyl chloride with a smaller acyl group.
2-(2-Naphthyloxy)acetyl chloride: A structurally similar compound with an acetyl group instead of a butanoyl group.
The presence of the naphthyloxy group in this compound makes it more versatile in certain synthetic applications compared to its simpler counterparts.
Properties
IUPAC Name |
2-naphthalen-2-yloxybutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-2-13(14(15)16)17-12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEWCTKDPYRJQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




